molecular formula C22H17N5O4S B5150586 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Cat. No.: B5150586
M. Wt: 447.5 g/mol
InChI Key: KOOXFCLZZGJCQN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a complex organic compound that features a combination of methoxyphenyl, nitrophenyl, phenyltetrazol, and sulfanylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Methoxyphenyl Intermediate: Starting with 4-methoxybenzaldehyde, a series of reactions including nitration, reduction, and protection steps can be employed.

    Formation of the Nitrophenyl Intermediate: 4-nitrobenzaldehyde can be subjected to similar steps to form the desired intermediate.

    Tetrazole Formation: The tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles.

    Final Coupling: The intermediates are then coupled under specific conditions, possibly involving catalysts and solvents, to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may yield aniline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone: Lacks the tetrazole and sulfanyl groups.

    1-Phenyl-2-(4-nitrophenyl)ethanone: Lacks the methoxy and tetrazole groups.

    2-(4-Nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone: Lacks the methoxy group.

Uniqueness

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is unique due to the presence of all four functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-31-19-13-9-15(10-14-19)20(28)21(16-7-11-18(12-8-16)27(29)30)32-22-23-24-25-26(22)17-5-3-2-4-6-17/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOXFCLZZGJCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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